molecular formula C16H17N5O2S B2400471 3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-30-2

3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2400471
CAS No.: 1396810-30-2
M. Wt: 343.41
InChI Key: CKBGOTNSJVVLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process transforms 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrimido[4,5-d]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed various methods for synthesizing pyrimido[4,5-d]pyrimidine-2,4-dione derivatives, showcasing the compound's versatility in chemical reactions. For example, Hamama et al. (2012) demonstrated the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the compound's adaptability in synthesizing different derivatives (Hamama et al., 2012).
  • Other studies have focused on the efficient synthesis of these derivatives under various conditions, further underscoring the compound's chemical utility. Dabiri et al. (2007) successfully synthesized pyrimido[4,5-d]pyrimidine-2,5-dione derivatives using microwave-assisted conditions, demonstrating the compound's amenability to novel synthesis techniques (Dabiri et al., 2007).

Biological Activity

  • The pyrimido[4,5-d]pyrimidine-2,4-dione framework has been explored for its potential biological activities. For instance, Kononevich et al. (2014) synthesized 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione and tested them for antioxidant activity. This research indicates the potential of these compounds in biological applications, especially as antioxidants (Kononevich et al., 2014).

Antimicrobial and Antifungal Properties

  • Some derivatives of pyrimido[4,5-d]pyrimidine-2,4-diones have shown promising antimicrobial and antifungal activities. Aksinenko et al. (2016) synthesized a series of these derivatives and evaluated their effectiveness against various bacteria and fungi, suggesting potential use in combating microbial infections (Aksinenko et al., 2016).

Properties

IUPAC Name

6-cyclopentyl-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-14-12-9-18-15(17-8-11-6-3-7-24-11)19-13(12)20-16(23)21(14)10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H2,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBGOTNSJVVLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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